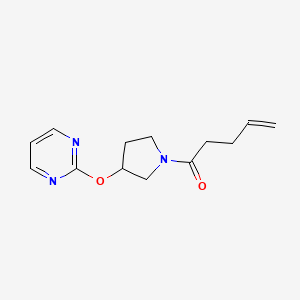

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrimidine ring is attached to the pyrrolidine ring through an oxygen atom .

Applications De Recherche Scientifique

Stereospecific Synthesis and Biological Activity

The compound has been utilized in stereospecific synthesis, leading to the creation of enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions, showcasing its versatility in generating complex molecules with defined stereochemistry. These processes are pivotal for developing pharmacologically active substances, demonstrating the compound's significance in medicinal chemistry (Oliveira Udry, Repetto, & Varela, 2014).

Antiviral and Cognitive Disorder Research

A derivative, designed for selective brain penetration, has shown promise as a PDE9A inhibitor, potentially applicable in treating cognitive disorders. The compound's ability to elevate central cGMP levels in the brain, demonstrating procognitive activity in rodent models, highlights its potential in neuropharmacology (Verhoest et al., 2012).

Nucleoside Analogues and Triple Helix Formation

Research into nucleoside analogues featuring pyrimidine structures, like those in "1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one," has led to the development of probes for RNA structure and dynamics. These analogues have been incorporated into oligonucleotides to study RNA's secondary structure, providing insights into genetic regulation and expression (Tinsley & Walter, 2006).

Enzyme Inhibition for Diabetes Treatment

The molecule has been a key intermediate in synthesizing inhibitors targeting dipeptidyl peptidase IV, a therapeutic approach for type 2 diabetes management. These studies underscore its role in developing treatments for chronic conditions, emphasizing the compound's contribution to medical research (Sharma et al., 2012).

Fluorescent Probes for RNA Monitoring

Derivatives have served as fluorescent probes for RNA, aiding in the understanding of nucleic acid structure and function. The development of such probes is crucial for biological research, offering tools to visualize and quantify RNA molecules in various contexts (Tinsley & Walter, 2006).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and transporters . For instance, α-PVP, a synthetic cathinone derivative, acts as a potent blocker at the dopamine and norepinephrine transporter .

Biochemical Pathways

For instance, α-PVP, a synthetic cathinone derivative, affects the dopamine and norepinephrine transporters, which are part of the catecholamine pathway .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound suggests that it might have good bioavailability due to the increased three-dimensional coverage of the ring .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it might have significant effects on the nervous system, potentially affecting neurotransmitter levels and neuronal activity .

Propriétés

IUPAC Name |

1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-2-3-5-12(17)16-9-6-11(10-16)18-13-14-7-4-8-15-13/h2,4,7-8,11H,1,3,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKYVGRXNVUBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide](/img/structure/B2926204.png)

![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2926207.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926215.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2926216.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2926217.png)

![Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2926220.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2926224.png)